REACTION_CXSMILES
|
CO[CH2:3][N:4]([CH2:10][CH2:11][CH3:12])[CH2:5][Si](C)(C)C.[Br:13][C:14]1[CH:15]=[N:16][C:17]([CH:20]=[CH2:21])=[N:18][CH:19]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Br:13][C:14]1[CH:15]=[N:16][C:17]([CH:20]2[CH2:21][CH2:5][N:4]([CH2:10][CH2:11][CH3:12])[CH2:3]2)=[N:18][CH:19]=1
|
Name
|
Methoxymethyl-propyl-trimethylsilanylmethyl-amine
|
Quantity
|
14.13 g
|
Type
|
reactant
|
Smiles
|
COCN(C[Si](C)(C)C)CCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)C=C
|
Name
|
|
Quantity
|
210 μL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)C1CN(CC1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 35.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |